Cas no 885521-01-7 (6-Bromo-4-Methyl-3-(1h)Indazole Carboxaldehyde)

6-Bromo-4-Methyl-3-(1H)Indazole Carboxaldehyde is a versatile heterocyclic compound featuring a bromo-substituted indazole core with a formyl functional group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both bromine and aldehyde groups enhances its reactivity, enabling selective modifications such as cross-coupling reactions or nucleophilic additions. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is particularly useful in medicinal chemistry for constructing biologically active molecules, including kinase inhibitors and other therapeutic agents.
6-Bromo-4-Methyl-3-(1h)Indazole Carboxaldehyde structure
885521-01-7 structure
Product name:6-Bromo-4-Methyl-3-(1h)Indazole Carboxaldehyde
CAS No:885521-01-7
MF:C9H7BrN2O
MW:239.068681001663
CID:1083348
PubChem ID:24728771

6-Bromo-4-Methyl-3-(1h)Indazole Carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde
    • 6-bromo-4-methyl-2H-indazole-3-carbaldehyde
    • 6-BROMO-4-METHYL-3-(1H)INDAZOLE CARBOXALDEHYDE
    • DTXSID20646469
    • 885521-01-7
    • SCHEMBL24159715
    • DB-369172
    • 6-Bromo-4-Methyl-3-(1h)Indazole Carboxaldehyde
    • Inchi: InChI=1S/C9H7BrN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12)
    • InChI Key: KJXCFVGXKBJLRY-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC2=NNC(=C12)C=O)Br

Computed Properties

  • Exact Mass: 237.97418g/mol
  • Monoisotopic Mass: 237.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 45.8Ų

6-Bromo-4-Methyl-3-(1h)Indazole Carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B817050-1mg
6-Bromo-4-Methyl-3-(1h)Indazole Carboxaldehyde
885521-01-7
1mg
$ 50.00 2022-06-06
TRC
B817050-2mg
6-Bromo-4-Methyl-3-(1h)Indazole Carboxaldehyde
885521-01-7
2mg
$ 70.00 2022-06-06
TRC
B817050-10mg
6-Bromo-4-Methyl-3-(1h)Indazole Carboxaldehyde
885521-01-7
10mg
$ 230.00 2022-06-06

Additional information on 6-Bromo-4-Methyl-3-(1h)Indazole Carboxaldehyde

6-Bromo-4-Methyl-3-(1H)Indazole Carboxaldehyde (CAS No. 885521-01-7)

6-Bromo-4-Methyl-3-(1H)Indazole Carboxaldehyde, also known by its CAS registry number CAS No. 885521-01-7, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of indazoles, which are bicyclic aromatic structures consisting of a benzene ring fused with an imidazole ring. The presence of a bromine atom at the 6-position and a methyl group at the 4-position, along with a carboxaldehyde group at the 3-position, imparts unique chemical properties and reactivity to this molecule.

The synthesis of 6-Bromo-4-Methyl-3-(1H)Indazole Carboxaldehyde involves multi-step organic reactions, often employing strategies such as nucleophilic substitution, oxidation, and cyclization. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are valuable for exploring stereochemical effects in biological systems. The compound's structure has been extensively studied using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry, providing insights into its conformational flexibility and electronic properties.

In terms of applications, 6-Bromo-4-Methyl-3-(1H)Indazole Carboxaldehyde has shown promise in drug discovery programs targeting various diseases. For instance, studies have demonstrated its potential as an anti-inflammatory agent by modulating key enzymes involved in inflammatory pathways. Additionally, this compound exhibits selective cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Recent research has also explored its role as a ligand in metalloenzyme inhibition, highlighting its versatility in bioorganic chemistry.

The electronic properties of 6-Bromo-4-Methyl-3-(1H)Indazole Carboxaldehyde make it an interesting candidate for applications in optoelectronics. Its conjugated π-system allows for efficient charge transport and absorption of visible light, properties that are advantageous in materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have reported enhanced device performance when this compound is incorporated into polymer blends or used as a dopant in semiconducting materials.

From an analytical chemistry perspective, 6-Bromo-4-Methyl-3-(1H)Indazole Carboxaldehyde serves as a useful reference standard due to its well-defined structure and stability under various experimental conditions. Its ability to form stable complexes with metal ions has facilitated its use in trace metal analysis and sensor development.

In conclusion, 6-Bromo-4-Methyl-3-(1H)Indazole Carboxaldehyde (CAS No. 885521-01-7) is a multifaceted compound with applications spanning drug discovery, materials science, and analytical chemistry. Ongoing research continues to uncover new potential uses for this compound, underscoring its importance in contemporary chemical research.

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